molecular formula C11H16FN B12824547 (4-(tert-Butyl)-3-fluorophenyl)methanamine

(4-(tert-Butyl)-3-fluorophenyl)methanamine

Cat. No.: B12824547
M. Wt: 181.25 g/mol
InChI Key: WHIQVXABQRCNSS-UHFFFAOYSA-N
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Description

Contextualization within Aryl Fluoride (B91410) and Amine Chemistry Research

The study of (4-(tert-Butyl)-3-fluorophenyl)methanamine is deeply rooted in the broader fields of aryl fluoride and amine chemistry. Organofluorine compounds are of immense interest because the inclusion of fluorine atoms can dramatically alter a molecule's properties. Fluorine's high electronegativity can influence acidity, basicity, and dipole moment. It can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism and improve membrane permeability, thereby affecting a drug's pharmacokinetic profile. nih.gov

Aryl amines are a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals as a key pharmacophore or synthetic intermediate. The synthesis of aromatic amines, particularly through the amination of aryl halides, has been a major focus of research. While aryl chlorides and bromides have traditionally been used, the direct amination of aryl fluorides presents a significant challenge due to the strength of the C-F bond. However, recent advancements in catalysis, including nickel-catalyzed cross-coupling reactions, have enabled the efficient amination of even unactivated aryl fluorides with primary amines. rsc.org This progress is vital for the late-stage functionalization of complex fluorinated molecules. rsc.org

Strategic Importance of the this compound Motif in Organic Synthesis

The specific substitution pattern of this compound provides a unique set of tools for synthetic chemists.

The Primary Amine: The aminomethyl group (-CH₂NH₂) is a versatile functional handle. It can be readily acylated, alkylated, or used in reductive amination and condensation reactions to build more complex structures.

The Ortho-Fluoro Substituent: The fluorine atom adjacent to the aminomethyl group can influence the amine's basicity (pKa) through electronic effects. It can also serve as a site for directed metallation or participate in specific hydrogen bonding interactions within a biological target, potentially enhancing binding affinity and selectivity.

The Para-tert-Butyl Group: This large, sterically demanding group can provide a hydrophobic interaction domain and can act as a "pharmacological anchor," influencing the orientation of the molecule within a receptor's binding pocket. Its bulk can also confer metabolic stability by sterically hindering access to nearby reactive sites.

This combination of features makes the motif a desirable building block for creating libraries of compounds for high-throughput screening in drug discovery programs.

Historical Overview of Relevant Synthetic Methodologies for Similar Systems

The synthesis of functionalized arylmethanamines has historically relied on a set of robust and well-established chemical transformations. For a molecule like this compound, a retrosynthetic analysis would suggest several plausible routes based on classical methods:

Reduction of a Nitrile or Amide: A common pathway involves the synthesis of the corresponding benzonitrile (B105546) or benzamide, followed by reduction. For instance, (4-tert-butyl-3-fluorophenyl)carbonitrile could be reduced to the target amine using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Reductive Amination of a Benzaldehyde: The synthesis could proceed through the (4-tert-butyl-3-fluorophenyl)benzaldehyde intermediate. This aldehyde can then be reacted with ammonia (B1221849) or an ammonia equivalent, followed by reduction with agents like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH), to yield the primary amine. nih.gov

Grignard and Organolithium Reactions: The synthesis of precursors often involves the use of organometallic reagents. For example, constructing the carbon skeleton of related molecules has been achieved through Grignard reactions with phthalides or other electrophiles. nih.gov

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination and Suzuki coupling reactions represent key historical advancements. nih.govresearchgate.net While often used for N-aryl amines, related strategies can be employed to construct the substituted aromatic core before the introduction or elaboration of the aminomethyl group.

Current Research Frontiers Pertaining to Functionalized Arylmethanamines

Modern synthetic chemistry continues to push the boundaries, seeking milder, more efficient, and more versatile methods for preparing molecules like this compound.

Transition-Metal-Free C-N Bond Formation: A significant frontier is the development of methods that avoid transition metals. Organic photoredox catalysis, for example, has emerged as a powerful tool for the nucleophilic aromatic substitution (SₙAr) of unactivated aryl fluorides with primary amines under mild conditions, using light and an organic photocatalyst. researchgate.net

Advanced Catalytic Systems: Research into new catalytic systems remains a vibrant area. Copper-catalyzed cross-coupling reactions are being developed for forming C-C and C-heteroatom bonds, providing alternative pathways to complex fluorinated molecules. nih.gov Nickel catalysis is also proving highly effective for challenging cross-couplings involving less reactive electrophiles like aryl fluorides. rsc.orgresearchgate.net

Late-Stage Functionalization: A major goal in medicinal chemistry is the ability to modify complex molecules at a late stage in the synthesis. This allows for the rapid generation of analogues for structure-activity relationship (SAR) studies. New methods enabling the direct introduction of the aminomethyl or fluorinated motifs onto complex scaffolds are highly sought after.

Novel Reagent Development: The creation of new reagents for amination and fluorination is ongoing. For instance, the use of germylamines for the amidation of acid fluorides represents an innovative approach to forming amide bonds, which are precursors to amines. nih.gov Similarly, new strategies for synthesizing N-perfluoro-tert-butyl secondary amines highlight the continuous effort to access novel fluorinated functional groups. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16FN

Molecular Weight

181.25 g/mol

IUPAC Name

(4-tert-butyl-3-fluorophenyl)methanamine

InChI

InChI=1S/C11H16FN/c1-11(2,3)9-5-4-8(7-13)6-10(9)12/h4-6H,7,13H2,1-3H3

InChI Key

WHIQVXABQRCNSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)CN)F

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Tert Butyl 3 Fluorophenyl Methanamine

Classical and Contemporary Amination Strategies for Arylmethyl Systems

The creation of the primary benzylic amine function is a critical step in the synthesis of (4-(tert-Butyl)-3-fluorophenyl)methanamine. This can be achieved by starting from a corresponding aldehyde, 4-tert-butyl-3-fluorobenzaldehyde, or a benzyl (B1604629) halide, 1-(bromomethyl)-4-(tert-butyl)-3-fluorobenzene.

Reductive Amination Pathways and Catalyst Systems

Reductive amination of aldehydes and ketones is a cornerstone of amine synthesis. libretexts.org For this compound, the process starts with the corresponding aldehyde, 4-tert-butyl-3-fluorobenzaldehyde. The reaction proceeds in two main steps: the initial condensation of the aldehyde with ammonia (B1221849) to form a primary imine intermediate, followed by the reduction of this imine to the target primary amine. libretexts.orgnih.gov

A variety of catalyst systems can be employed for the reduction step, which is typically carried out under a hydrogen atmosphere. The choice of catalyst is crucial for achieving high yield and selectivity, minimizing side reactions such as the formation of secondary or tertiary amines, or the reduction of the aromatic ring or the fluoro-substituent. nih.govscite.ai Ruthenium and Platinum-based catalysts have shown significant efficacy in the reductive amination of substituted benzaldehydes. nih.govresearchgate.net For instance, ruthenium complexes like RuCl2(PPh3)3 are effective, and the reaction conditions, including hydrogen pressure, ammonia concentration, and temperature, can be optimized to maximize the yield of the primary amine. nih.govresearchgate.net

The reaction tolerates a range of functional groups, including halogens like fluorine, making it a viable pathway. nih.gov The general pathway involves the selective amination of the aldehyde group to produce the desired functionalized amine. nih.gov

Table 1: Comparison of Catalyst Systems for Reductive Amination

Catalyst System Typical Reducing Agent Advantages Key Considerations
Ruthenium (e.g., RuCl2(PPh3)3) H2 High activity and selectivity for primary amines. nih.gov Requires optimization of pressure and temperature. researchgate.net
Platinum (e.g., Pt/C) H2 Effective for various substituted benzaldehydes. researchgate.net Potential for over-reduction or dehalogenation if not controlled.
Nickel (e.g., Raney Ni) H2 Cost-effective. Can require higher pressures and temperatures; selectivity can be an issue.
Sodium Borohydride (B1222165) (NaBH4) NaBH4 / NaBH3CN Mild conditions, no high-pressure H2 required. Two-step process (imine formation then reduction). libretexts.org

Gabriel Synthesis and Analogous Phthalimide-Based Routes

The Gabriel synthesis is a classic and highly reliable method for preparing primary amines from primary alkyl halides, effectively avoiding the overalkylation that can plague direct alkylation of ammonia. byjus.commasterorganicchemistry.com This method is particularly well-suited for synthesizing this compound from a precursor such as 4-tert-butyl-3-fluorobenzyl halide.

The synthesis involves two main steps:

N-Alkylation of Phthalimide (B116566) : The potassium salt of phthalimide, a non-nucleophilic nitrogen source, is reacted with the benzyl halide. The phthalimide anion acts as a surrogate for the NH2⁻ anion, undergoing an SN2 reaction with the electrophilic benzylic carbon to form N-(4-(tert-butyl)-3-fluorobenzyl)phthalimide. byjus.comwikipedia.org

Deprotection : The resulting N-alkylphthalimide is then cleaved to release the primary amine. The most common method for this is the Ing-Manske procedure, which uses hydrazine (B178648) (N2H4) in a refluxing solvent like ethanol. wikipedia.orgthermofisher.com This step yields the desired this compound along with a stable phthalhydrazide (B32825) precipitate, which can be easily removed by filtration. wikipedia.orglscollege.ac.in Acidic or basic hydrolysis can also be used for deprotection, but these methods often require harsher conditions. thermofisher.com

The Gabriel synthesis is advantageous due to its high yields and the clean formation of the primary amine without secondary or tertiary amine byproducts. byjus.com

Table 2: Key Reagents in the Gabriel Synthesis Pathway

Step Reagent Purpose
Phthalimide Deprotonation Potassium Hydroxide (KOH) or Potassium Hydride (KH) To form the nucleophilic potassium phthalimide salt. masterorganicchemistry.comlibretexts.org
N-Alkylation 4-tert-butyl-3-fluorobenzyl halide (e.g., bromide) The electrophile that alkylates the phthalimide nitrogen.
Amine Liberation Hydrazine (N2H4) To cleave the N-alkylphthalimide and release the primary amine under mild conditions. wikipedia.orgthermofisher.com

Direct Amination Approaches utilizing Buchwald–Hartwig or Similar Coupling Reactions

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. researchgate.net While typically used to couple aryl halides with amines to form arylamines, modifications of this methodology can be applied to the synthesis of benzylamines. The reaction can be adapted to couple a benzyl halide, such as 1-(bromomethyl)-4-(tert-butyl)-3-fluorobenzene, with a source of ammonia.

Using aqueous ammonia directly in palladium-catalyzed reactions can be challenging due to competing catalyst deactivation and hydroxylation side reactions. acs.orgnih.gov Therefore, ammonia surrogates or anhydrous ammonia in organic solvents are often employed. nih.gov The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine (B1218219) ligand coordinated to the palladium center. Bulky, electron-rich phosphine ligands are essential as they promote the key steps of oxidative addition and reductive elimination in the catalytic cycle. cmu.edu

For the synthesis of primary amines, careful selection of the ligand is critical to prevent the formation of diarylamine byproducts. acs.org Recently developed ligands, such as KPhos, have shown high selectivity for the formation of primary arylamines from aryl halides using aqueous ammonia. acs.orgnih.gov Similar principles can be applied to the amination of benzyl halides. The catalyst system typically consists of a palladium precursor, such as Pd2(dba)3 or Pd(OAc)2, a phosphine ligand, and a base like sodium tert-butoxide. cmu.edutcichemicals.com

Table 3: Components of a Buchwald-Hartwig Catalyst System for Amination

Component Example(s) Role in Catalytic Cycle
Palladium Precursor Pd(OAc)2, Pd2(dba)3 Source of the active Pd(0) catalyst. mit.edu
Phosphine Ligand tBu3P, XantPhos, KPhos Stabilizes the Pd center, promotes oxidative addition and reductive elimination. acs.orgcmu.educhemrxiv.org
Base NaOtBu, K3PO4 Activates the amine and facilitates the final product release. cmu.edu
Ammonia Source Aqueous NH3, Ammonia in organic solvent, Ammonia surrogates Provides the nitrogen atom for the amine group. acs.orgnih.gov

Fluorination Strategies for Phenylmethanamine Precursors

Introducing a fluorine atom at a specific position on the aromatic ring is a key challenge that can be addressed either before or after the installation of the aminomethyl group. The timing of this step depends on the chosen synthetic route and the compatibility of the functional groups.

Electrophilic Fluorination of Aryl Rings in Precursors

Electrophilic fluorination is a direct method for creating a C-F bond on an electron-rich aromatic ring. numberanalytics.comwikipedia.org This strategy would involve fluorinating a precursor such as 4-tert-butylbenzaldehyde (B1265539) or another 4-tert-butylphenyl derivative. The bulky tert-butyl group is an ortho-, para-director, while the fluorine atom needs to be introduced at the meta-position (position 3). This regiochemical challenge means that direct fluorination of a simple 4-tert-butylphenyl precursor might not be straightforward. However, if a directing group is present that favors fluorination at the desired position, this method becomes more viable.

A variety of modern electrophilic fluorinating agents, often referred to as "F+" sources, are available. These reagents are generally safer and easier to handle than elemental fluorine. rsc.org Common examples include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF4). wikipedia.orgalfa-chemistry.com These reagents react with electron-rich arenes, often in the presence of a catalyst, to install a fluorine atom. numberanalytics.com

Table 4: Common Electrophilic Fluorinating Agents

Reagent Acronym/Name Characteristics
N-Fluorobenzenesulfonimide NFSI Economical, stable, and soluble in many organic solvents; highly electrophilic. rsc.orgalfa-chemistry.com
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Selectfluor® Stable crystalline solid, widely applicable for fluorinating electron-rich aromatics and enols. alfa-chemistry.comorganic-chemistry.org
N-Fluoropyridinium salts NFPy Reactivity can be tuned by changing substituents on the pyridine (B92270) ring. rsc.orgalfa-chemistry.com

Nucleophilic Aromatic Substitution (SNAr) in Precursor Synthesis

Nucleophilic aromatic substitution (SNAr) provides an alternative route to introduce a fluorine atom. Unlike electrophilic substitution, SNAr requires an electron-deficient aromatic ring. libretexts.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring, forming a stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of a leaving group. libretexts.org

For this reaction to be effective, two key features are necessary on the precursor ring:

A good leaving group (e.g., Cl, Br, NO2).

At least one strong electron-withdrawing group (like NO2 or CF3) positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer complex. libretexts.org

To synthesize this compound via this route, one could start with a precursor like 4-tert-butyl-1,3-dichlorobenzene or 1-tert-butyl-2-fluoro-4-nitrobenzene. A nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF), often in the presence of a phase-transfer catalyst, would displace one of the leaving groups. Interestingly, in SNAr reactions, fluoride itself can be a better leaving group than other halogens. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of the highly electronegative fluorine atom, making the attacked carbon more electrophilic. libretexts.orgstackexchange.com

Introduction of the tert-Butyl Moiety

The formation of the 4-tert-butyl-3-fluorophenyl scaffold is a foundational step in the synthesis of this compound. The installation of the bulky tert-butyl group onto the fluorinated aromatic ring presents specific challenges, including controlling regioselectivity and overcoming steric hindrance. Two primary strategies have proven effective: classical Friedel-Crafts alkylation and modern palladium-catalyzed cross-coupling reactions.

Friedel-Crafts Alkylation Approaches for Aryl-tert-Butyl Bond Formation

Friedel-Crafts alkylation is a classic and direct method for forming carbon-carbon bonds to an aromatic ring. berkeley.edubyjus.com The reaction involves treating an aromatic compound with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). byjus.comcerritos.edu

For the synthesis of a 4-tert-butyl-3-fluorophenyl precursor, the reaction would typically start with a 1-fluoro-2-substituted benzene (B151609) derivative. The electrophile is the tert-butyl carbocation, which is readily formed from tert-butyl chloride and the Lewis acid catalyst. cerritos.edu The mechanism involves the attack of the aromatic ring on the carbocation, followed by deprotonation to restore aromaticity. byjus.com

Key aspects of this methodology include:

Carbocation Stability: The use of a tertiary alkyl halide like tert-butyl chloride is advantageous as it forms a stable tertiary carbocation, minimizing the risk of carbocation rearrangements that can plague Friedel-Crafts reactions with primary alkyl halides. libretexts.orglibretexts.org

Catalyst: Anhydrous aluminum chloride is a common and effective catalyst for this transformation, facilitating the generation of the electrophilic carbocation. berkeley.edubyjus.com

Regioselectivity: The fluorine atom on the ring is an ortho-, para-director. The regiochemical outcome of the alkylation is therefore governed by the directing effects of both the fluorine and any other substituent present on the starting aromatic ring, as well as steric hindrance from the bulky incoming tert-butyl group.

Polyalkylation: A significant drawback of Friedel-Crafts alkylation is the potential for overalkylation, as the product, now containing an electron-donating alkyl group, is more reactive than the starting material. cerritos.edulibretexts.org This can be mitigated by using a large excess of the aromatic substrate. libretexts.org

Table 1: Comparison of Friedel-Crafts Alkylation Parameters

ParameterDescriptionSignificance in SynthesisReference
Alkylating AgentTypically tert-butyl chloride or tert-butanol.Provides the tert-butyl carbocation electrophile. tert-Butyl chloride is common due to its reactivity with Lewis acids. berkeley.edu
Lewis Acid CatalystAlCl₃, FeCl₃, or other strong Lewis acids.Activates the alkylating agent to generate the carbocation. The choice of catalyst can influence reaction conditions and efficiency. byjus.comcerritos.edu
SolventOften an inert solvent like dichloromethane (B109758) or nitrobenzene. Sometimes the aromatic reactant itself is used in excess.The solvent must be inert to the highly reactive conditions. Using the substrate as the solvent can help minimize polyalkylation. berkeley.edu
TemperatureTypically low to ambient temperatures.Controls reaction rate and helps to minimize side reactions such as polyalkylation and isomerization.-

Palladium-Catalyzed Cross-Coupling Strategies with tert-Butyl Sources

Modern synthetic chemistry offers powerful alternatives to classical methods. Palladium-catalyzed cross-coupling reactions provide a versatile and highly selective means of forming aryl-C(sp³) bonds, including the aryl-tert-butyl bond. libretexts.org These reactions typically involve the coupling of an aryl halide or triflate with an organometallic tert-butyl reagent.

Commonly employed cross-coupling reactions for this purpose include:

Negishi Coupling: This reaction couples an organozinc reagent with an organohalide. To form the desired structure, a (4-halo-3-fluorophenyl) derivative could be coupled with a tert-butylzinc reagent in the presence of a palladium catalyst. sigmaaldrich.cn

Suzuki-Miyaura Coupling: This involves the coupling of an organoboron compound with an organohalide. While tert-butylboronic acids are viable, they can be prone to decomposition. More stable reagents like tert-butylboronic acid pinacol (B44631) ester are often preferred. The reaction is known for its mild conditions and tolerance of various functional groups. nih.gov

The success of these couplings hinges on the choice of the palladium catalyst and, crucially, the supporting ligand. Sterically hindered biarylphosphine ligands, such as those developed by Buchwald and Fu, are often essential for achieving high efficiency in these challenging couplings. For instance, Pd(P(t-Bu)₃)₂ is a commercially available and highly effective catalyst for coupling sterically demanding partners. acs.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling for Aryl-tert-Butylation

Coupling Reactiontert-Butyl SourceAryl SubstrateTypical Catalyst/Ligand SystemReference
Negishi Couplingtert-Butylzinc chloride(4-Iodo-3-fluorophenyl) derivativePd(PPh₃)₄, Pd(P(t-Bu)₃)₂ sigmaaldrich.cnacs.org
Suzuki-Miyaura Couplingtert-Butylboronic acid or its esters(4-Bromo-3-fluorophenyl) derivativePd(OAc)₂ with ligands like SPhos or XPhos nih.gov
Buchwald-Hartwig Amination (variant)tert-Butylamine (for N-tert-butyl arenes)Aryl Halide/TriflatePalladium complexes with hindered phosphine ligands libretexts.orgacs.org

Enantioselective Synthesis and Chiral Resolution Techniques

The biological activity of chiral amines is often enantiomer-dependent. Therefore, obtaining this compound as a single enantiomer is of paramount importance. This can be achieved either by synthesizing the chiral center asymmetrically or by separating the enantiomers from a racemic mixture.

Asymmetric Catalytic Reductions of Imines

The most direct route to chiral amines is the asymmetric hydrogenation of prochiral imines. nih.govchinesechemsoc.org This involves the reduction of the C=N double bond of an imine precursor, such as the one formed from 4-(tert-butyl)-3-fluorobenzaldehyde, using a chiral catalyst. This approach is highly atom-economical. chinesechemsoc.org Two main variants are widely used:

Asymmetric Hydrogenation (AH): This method uses molecular hydrogen (H₂) as the reductant. It requires a transition metal catalyst, typically based on iridium, rhodium, or ruthenium, complexed with a chiral ligand. nih.gov For N-aryl imines, iridium catalysts with chiral phosphine ligands have shown excellent enantioselectivities. nih.gov

Asymmetric Transfer Hydrogenation (ATH): This technique uses a hydrogen donor molecule, such as isopropanol (B130326) or a formic acid/triethylamine (B128534) mixture, to transfer hydrogen to the imine. scispace.com Ruthenium complexes with chiral diamine or amino alcohol ligands are particularly effective for ATH. scispace.com Organocatalytic methods, using a Hantzsch ester as the hydrogen source and a chiral phosphoric acid as the catalyst, have also emerged as a powerful metal-free alternative. scispace.com

The choice of the N-substituent on the imine can be critical. N-sulfonyl or N-phosphinyl imines are sometimes used as they can activate the imine for reduction and the protecting group can be removed later. scispace.com

Table 3: Selected Catalytic Systems for Asymmetric Imine Reduction

MethodCatalyst SystemHydrogen SourceTypical SubstrateReported EfficiencyReference
Asymmetric Hydrogenation (AH)[Ir(COD)Cl]₂ / Chiral Phosphine Ligand (e.g., f-Binaphane)H₂ gasN-Alkyl/Aryl IminesHigh yields, up to >99% ee nih.govchinesechemsoc.org
Asymmetric Transfer Hydrogenation (ATH)Ru(II) / Chiral 1,2-Diamine LigandHCOOH/NEt₃ or IsopropanolAryl KetiminesHigh yields, often >95% ee scispace.com
Organocatalytic ATHChiral Phosphoric Acid (e.g., BINOL-derived)Hantzsch EsterN-Aryl IminesGood to excellent yields and enantioselectivities scispace.com

Chiral Auxiliary-Mediated Synthesis of Enantiopure this compound

An alternative strategy for controlling stereochemistry involves the use of a chiral auxiliary. This classical approach involves covalently attaching a single-enantiomer chiral molecule to the substrate to direct a subsequent diastereoselective transformation.

The general sequence is as follows:

Attachment: The prochiral substrate, such as 4-(tert-butyl)-3-fluorobenzaldehyde, is reacted with a chiral amine (the auxiliary) to form a chiral imine or enamine.

Diastereoselective Reaction: The key bond is formed under conditions that favor one diastereomer. For amine synthesis, this is typically a reduction of the C=N bond. The steric and electronic properties of the chiral auxiliary guide the incoming hydride reagent to one face of the molecule.

Removal: The chiral auxiliary is cleaved from the product, yielding the enantiomerically enriched target amine and allowing the auxiliary to be recovered and reused.

Common chiral auxiliaries for amine synthesis include derivatives of (R)- or (S)-1-phenylethylamine or more complex structures. While effective, this method is less atom-economical than direct catalytic asymmetric synthesis due to the need for stoichiometric amounts of the auxiliary and additional protection/deprotection steps.

Diastereomeric Salt Formation for Chiral Resolution

When a racemic mixture of this compound is synthesized, the enantiomers can be separated in a process called chiral resolution. Since enantiomers have identical physical properties, they cannot be separated by standard techniques like crystallization. libretexts.org The strategy is to convert the pair of enantiomers into a pair of diastereomers, which have different physical properties and can be separated. libretexts.orgwikipedia.org

For a racemic amine, this is achieved by reacting it with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org The reaction forms two diastereomeric salts:

(R)-Amine • (R)-Acid

(S)-Amine • (R)-Acid

These diastereomeric salts have different solubilities in a given solvent system. unchainedlabs.com Through a process of fractional crystallization, one of the salts will preferentially crystallize from the solution, leaving the other dissolved. After separating the solid salt by filtration, the pure amine enantiomer can be recovered by treating the salt with a base to neutralize the acid. The selection of the chiral resolving agent and the crystallization solvent is critical for an efficient separation and is often determined through empirical screening. unchainedlabs.com

Table 4: Common Chiral Resolving Agents for Amines

Resolving AgentAcid TypeCommentsReference
(+)-Tartaric Acid or (-)-Tartaric AcidDicarboxylic AcidA widely used, naturally occurring, and inexpensive resolving agent. libretexts.org
Dibenzoyl- or Di-p-toluoyl-tartaric acidTartaric Acid DerivativeMore lipophilic derivatives that can offer better crystallization properties and selectivity with certain amines. nih.gov
(R)-(-)-Mandelic Acid or (S)-(+)-Mandelic Acidα-Hydroxy Carboxylic AcidEffective for a wide range of amines.-
(1R)-(-)-Camphor-10-sulfonic Acid or (1S)-(+)-Camphor-10-sulfonic AcidSulfonic AcidA strong acid that can form highly crystalline salts.-

Enzymatic Resolution Methods

Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure compounds from a racemic mixture. This method leverages the high stereoselectivity of enzymes, such as lipases and transaminases, to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.

For the synthesis of chiral amines, transaminases (also known as aminotransferases) are particularly relevant. nih.gov These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone, a reversible process that can be exploited for kinetic resolution. nih.gov In such a process, a racemic amine mixture is exposed to a transaminase, which selectively deaminates one enantiomer, leaving the other enantiomer in high enantiomeric excess. nih.gov For instance, transaminases have been successfully used in the kinetic resolution of various fluoroamines. nih.gov A significant advantage is the potential for high enantiomeric excess (ee) of both the resulting product and the remaining substrate. nih.gov However, a primary limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. nih.govcas.cn

Lipases are another class of enzymes widely employed for resolving racemic amines and their precursors. nih.govnih.gov Candida antarctica lipase (B570770) B (CALB) is a well-documented and efficient enzyme for the resolution of racemic β-amino acids and related structures under various conditions. nih.gov The process typically involves the enantioselective acylation of the amine in an organic solvent. nih.gov For example, two different lipases from Candida antarctica have demonstrated the ability to catalyze the enantioselective acylation of N-substituted trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidines, which are key intermediates for (-)-Paroxetine, showcasing opposite stereochemical preferences. nih.gov This allows for the preparation of either enantiomer in optically pure form by selecting the appropriate enzyme. nih.gov

The application of these enzymatic methods to this compound would involve treating the racemic amine with a selected lipase or transaminase. The enzyme would selectively catalyze a reaction (e.g., acylation or deamination) on one enantiomer, allowing the unreacted, enantiopure amine to be isolated.

Table 1: Examples of Enzymatic Resolution for Chiral Amine Synthesis

EnzymeSubstrate TypeReactionTypical OutcomeSource(s)
TransaminaseRacemic FluoroaminesKinetic Resolution (Deamination)Remaining Substrate: ee > 99% nih.gov
Lipase (Candida antarctica)Fluorinated Racemic AminesKinetic Resolution (Acylation)R-isomer & S-isomer: ee up to 99% nih.gov
Candida antarctica Lipase B (CALB)N-benzylated-β³-amino estersHydrolytic ResolutionHigh enantioselectivity (up to 98% ee) nih.gov

Optimization of Reaction Conditions and Process Intensification

For any synthetic route to be viable on an industrial scale, rigorous optimization of reaction parameters is essential. This involves studying the effects of solvents, temperature, pressure, and catalyst systems to maximize yield, selectivity, and throughput while ensuring safety and cost-effectiveness.

The choice of solvent can profoundly influence the outcome of a chemical reaction by affecting reactant solubility, stabilizing transition states or intermediates, and mediating reaction pathways. In the synthesis of benzylamine (B48309) derivatives, solvent selection is critical for achieving high yields and selectivity.

For instance, in copper-catalyzed cross-dehydrogenative coupling reactions to form α-substituted primary benzylamines, chlorobenzene (B131634) was identified as a suitable solvent to ensure the homogeneity of the reaction mixture, particularly when dealing with substrates of varying physical and chemical properties. acs.org In other systems, such as the synthesis of 2-benzyl-N-substituted anilines, ether solvents like dimethoxyethane (DME) provided superior yields compared to others like tetrahydrofuran (B95107) (THF). nih.gov It is speculated that the solvation effect of DME is beneficial for stabilizing key reaction intermediates. nih.gov The reaction of benzylamines with CO₂ shows high dependency on the solvent, with protophilic solvents like DMSO and DMF favoring the formation of the carbamic acid. mdpi.com For silver(I)-promoted oxidative coupling of phenylpropanoids, acetonitrile (B52724) was found to provide the best balance between conversion and selectivity and is considered a "greener" alternative to more common solvents like dichloromethane and benzene. scielo.br

The optimal solvent for the synthesis of this compound would need to be determined empirically for a specific synthetic route, balancing factors like yield, suppression of side-reactions, and process considerations such as ease of removal and environmental impact.

Table 2: Effect of Solvent on Yield in a Representative Amine Synthesis

SolventYield (%)Reaction TypeSource(s)
Dimethoxyethane (DME)82Imine Condensation–Isoaromatization nih.gov
Tetrahydrofuran (THF)75Imine Condensation–Isoaromatization nih.gov
Dioxane64Imine Condensation–Isoaromatization nih.gov
Acetonitrile53Imine Condensation–Isoaromatization nih.gov
Toluene (B28343)41Imine Condensation–Isoaromatization nih.gov

Temperature and Pressure Optimization for Industrial Scalability

Temperature and pressure are fundamental parameters that control reaction kinetics and thermodynamics. For industrial applications, these must be optimized to achieve a high rate of production without compromising safety or product quality.

Many syntheses of benzylamine derivatives are conducted under reflux conditions to ensure a sufficient reaction rate. scielo.br For example, the synthesis of certain dihydrobenzofuran neolignans was optimized from a 20-hour reaction time to just 4 hours by adjusting conditions, including temperature. scielo.br In some cases, temperature can influence the stability of intermediates or the final product. For the reaction of 1-(4-bromophenyl)ethan-1-amine with CO₂, different product distributions were observed at 25 °C versus 50 °C. mdpi.com

Pressure becomes a more critical parameter in reactions involving gases or conducted in supercritical fluids. The kinetic resolution of rac-4-phenyl-2-azetidinone using a lipase in supercritical carbon dioxide (scCO₂) showed a clear dependence on both pressure and temperature, with optimal conditions found to be 14 MPa and 70 °C. researchgate.net This highlights that for a given process, a specific window of temperature and pressure will provide the best performance. The optimization for this compound synthesis would involve systematic studies to find the ideal balance for large-scale production.

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-nitrogen bonds. The synthesis of substituted benzylamines often relies on catalysts based on copper or palladium. acs.orgrsc.org Optimizing the catalyst system, including the metal source, its loading, and the structure of the coordinating ligand, is crucial for an efficient and practical process.

In a copper-catalyzed synthesis of α-substituted primary benzylamines, it was found that copper(I) salts like CuI gave good yields, while copper(II) salts were much less effective. acs.org The choice of ligand was also critical, with 1,10-phenanthroline (B135089) (phen) and its tetramethyl derivative providing superior results compared to bipyridine (bpy). acs.org Significantly, the catalyst loading could be reduced to as low as 0.1 mol % for reactions on a multi-gram scale, making the procedure highly practical and cost-effective. acs.org

Similarly, in palladium-catalyzed arylations, the choice of ligand is paramount. For the arylation of 1,1,1-triaryl-2-azaallyl anions, a NiXantphos ligand was used in conjunction with a Pd(OAc)₂ catalyst. rsc.org The optimization of the catalyst and ligand combination directly impacts reaction efficiency, yield, and the breadth of substrates that can be used successfully. For a potential transition-metal catalyzed synthesis of this compound, screening various ligands and optimizing catalyst loading would be a key step in developing a robust industrial process.

Table 3: Influence of Catalyst and Ligand on Yield in a Copper-Catalyzed Amination

Copper Source (mol %)LigandYield (%)Source(s)
CuI (5)1,10-Phenanthroline80 acs.org
CuI (5)Me₄-phen78 acs.org
CuI (5)Bipyridine (bpy)59 acs.org
CuBr (5)1,10-Phenanthroline79 acs.org
CuI (0.1)1,10-Phenanthroline68 (on 5 mmol scale) acs.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Key strategies include the use of safer solvents (or no solvent at all), improving energy efficiency, and using renewable feedstocks.

Eliminating organic solvents is a primary goal of green chemistry, as they often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. researchgate.net Solvent-free, or neat, reactions can be promoted by thermal heating or microwave irradiation. researchgate.net These methods can lead to shorter reaction times, cleaner reaction profiles, and simplified work-up procedures. researchgate.netrsc.org A copper-catalyzed synthesis of benzylamines, for example, gave a comparable yield when run neat (solvent-free) compared to the reaction in chlorobenzene, indicating the potential for eliminating the solvent. acs.org

Mechanochemistry is an emerging solvent-free technique that uses mechanical force (e.g., grinding or ball-milling) to induce chemical reactions. nih.govrsc.org This method has been successfully applied to a variety of transformations, including the synthesis of benzazoles and even enantioselective enzymatic resolutions. nih.govrsc.org In one study, the enzymatic resolution of N-benzylated-β³-amino esters was achieved using Candida antarctica lipase B under liquid-assisted grinding (LAG) conditions, demonstrating that enzymes can be active and stable under mechanical stress. nih.gov This approach yielded the desired products in good yields (up to 49% of the 50% theoretical maximum) and high enantioselectivity (up to 98% ee). nih.gov The synthesis of this compound or its precursors via mechanochemical methods could offer a highly efficient and environmentally benign alternative to traditional solution-phase synthesis. rsc.org

Utilization of Renewable Feedstocks for Precursors

The synthesis of this compound can be envisioned from precursors derived from renewable biomass, moving away from traditional petrochemical feedstocks. A key starting material, 4-tert-butyltoluene (B18130), serves as a foundational building block.

Recent research has demonstrated the synthesis of 4-tert-butyltoluene through the vapor-phase tert-butylation of toluene with tert-butyl alcohol over zeolite catalysts. researchgate.netbcrec.idresearchgate.net Toluene itself can be produced from the hydrodeoxygenation of lignin, a major component of biomass. acs.org Similarly, tert-butyl alcohol is accessible through the fermentation of biomass. This bio-based route to 4-tert-butyltoluene presents a significant step towards a more sustainable production pathway.

The subsequent steps to introduce the fluorine and amine functionalities onto the 4-tert-butyltoluene scaffold can also be designed with green principles in mind. While direct biocatalytic fluorination remains a challenge, chemoenzymatic methods are being explored for the selective fluorination of aromatic compounds. Following fluorination to obtain 4-tert-butyl-3-fluorotoluene, a subsequent oxidation would yield 4-tert-butyl-3-fluorobenzaldehyde. This aldehyde is the direct precursor for the final amination step.

The conversion of this aldehyde to this compound can be achieved through biocatalytic reductive amination. The use of enzymes such as reductive aminases offers a green alternative to conventional chemical methods, operating under mild conditions and often with high selectivity. acs.org

Table 1: Potential Renewable Feedstock Routes to Key Precursors

PrecursorPotential Renewable SourceKey Transformation
TolueneLignin (Biomass)Hydrodeoxygenation
tert-Butyl AlcoholBiomassFermentation
4-tert-ButyltolueneBio-based Toluene and tert-Butyl AlcoholZeolite-catalyzed Alkylation
4-tert-Butyl-3-fluorobenzaldehyde4-tert-ButyltolueneOxidation and Fluorination

This table presents hypothetical pathways based on established green chemistry principles.

Atom Economy and Waste Reduction Strategies

The principles of atom economy and waste reduction are central to green chemistry, aiming to maximize the incorporation of reactant atoms into the final product and minimize the generation of byproducts. rsc.orgrsc.org

The synthesis of this compound is traditionally achieved through multi-step chemical processes that can generate significant waste. Advanced methodologies focus on improving the efficiency of each step.

A key reaction in the synthesis is the reductive amination of 4-tert-butyl-3-fluorobenzaldehyde. Traditional methods often employ stoichiometric reducing agents, such as sodium borohydride, which have poor atom economy. epa.gov A greener alternative is catalytic hydrogenation, which utilizes molecular hydrogen as the reductant and produces only water as a byproduct, leading to a much higher atom economy.

Biocatalysis, particularly the use of transaminases or reductive aminases, represents a highly atom-economical approach. nsf.govnih.gov Transaminases utilize an amino donor to convert a ketone or aldehyde to an amine, with the only byproduct being the corresponding ketone or aldehyde of the amino donor. Reductive aminases can use ammonia and a reducing cofactor to directly aminate the aldehyde, offering a very direct and efficient route.

To quantify and compare the "greenness" of different synthetic routes, various metrics are employed, including Atom Economy (AE), Process Mass Intensity (PMI), and Reaction Mass Efficiency (RME). rsc.orgresearchgate.netmdpi.com

Table 2: Comparison of Green Metrics for Different Reductive Amination Strategies

Reaction StrategyReactantsProductByproductsTheoretical Atom Economy (%)
Traditional Reductive Amination4-tert-butyl-3-fluorobenzaldehyde, Ammonia, Sodium BorohydrideThis compoundSodium borate (B1201080) salts< 50%
Catalytic Hydrogenation4-tert-butyl-3-fluorobenzaldehyde, Ammonia, H2This compoundWater~90%
Biocatalytic Transamination4-tert-butyl-3-fluorobenzaldehyde, Amino Donor (e.g., Alanine)This compoundPyruvate> 80%

The values in this table are theoretical estimations to illustrate the principles of atom economy.

Waste reduction strategies also involve the use of solvent-free reaction conditions or the replacement of hazardous organic solvents with greener alternatives like water or supercritical fluids. Catalyst recycling is another crucial aspect. Heterogeneous catalysts, such as the zeolite catalysts used in the synthesis of 4-tert-butyltoluene, can be recovered and reused, reducing both cost and waste. researchgate.netbcrec.idresearchgate.net Similarly, immobilized enzymes in biocatalytic processes allow for easy separation and reuse of the biocatalyst.

By integrating renewable feedstocks with highly efficient, atom-economical catalytic methods, the synthesis of this compound can be significantly improved from a sustainability perspective, aligning with the core tenets of green chemistry.

Reactivity and Mechanistic Investigations of 4 Tert Butyl 3 Fluorophenyl Methanamine

Electrophilic Aromatic Substitution on the Fluorinated Aryl Ring

The benzene (B151609) ring of (4-(tert-Butyl)-3-fluorophenyl)methanamine is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for functionalizing aromatic compounds. libretexts.org The reaction proceeds via a two-step mechanism involving the formation of a positively charged intermediate known as a benzenonium ion or sigma complex, followed by deprotonation to restore aromaticity. msu.edumasterorganicchemistry.com

The position of electrophilic attack on the aromatic ring is dictated by the combined electronic and steric effects of the substituents already present: the tert-butyl group, the fluorine atom, and the aminomethyl group.

-CH₂NH₂ (Aminomethyl group): This group is considered activating and an ortho, para-director due to the electron-donating nature of the alkyl group. However, under strongly acidic conditions often used for EAS, the amine can be protonated to -CH₂NH₃⁺, which becomes a deactivating, meta-directing group due to its positive charge and strong inductive electron withdrawal.

-C(CH₃)₃ (tert-Butyl group): This is a weakly activating, ortho, para-directing group due to hyperconjugation and inductive effects. stackexchange.com However, its significant steric bulk strongly hinders attack at the adjacent ortho positions. msu.eduucalgary.ca Consequently, substitution typically occurs at the para position relative to the tert-butyl group. msu.edu

-F (Fluorine atom): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I), but they are ortho, para-directing because of their electron-donating resonance effect (+R) where their lone pairs can stabilize the cationic intermediate. researchgate.net

Combined Directing Effects:

The regiochemical outcome of an EAS reaction on this compound is a result of the interplay between these three groups. The available positions for substitution are C2, C5, and C6.

Position C2: Ortho to the aminomethyl group, ortho to the fluorine, and meta to the tert-butyl group. Attack here is electronically favored by the aminomethyl and fluorine groups but may be sterically hindered by the adjacent fluorine.

Position C5: Meta to the aminomethyl group, para to the fluorine, and ortho to the tert-butyl group. This position is strongly disfavored due to the steric hindrance from the bulky tert-butyl group. ucalgary.ca

Position C6: Para to the aminomethyl group (if the directing effect is considered from the benzylic carbon), meta to the fluorine, and ortho to the tert-butyl group. This position is also sterically hindered by the tert-butyl group.

Considering these factors, the most likely position for electrophilic attack is C2. The directing effects of the aminomethyl and fluorine groups converge on this position, and it is the least sterically encumbered of the activated sites. The strong steric hindrance from the tert-butyl group makes substitution at C5 and C6 highly unlikely. msu.eduucalgary.ca It is important to note that under acidic nitration or sulfonation conditions, protonation of the amine would render the -CH₂NH₃⁺ group meta-directing, which would then direct an incoming electrophile to position C5, but this is still sterically blocked. Therefore, reactions are often carried out on an N-acylated precursor (e.g., N-acetyl) to moderate the reactivity of the amine and prevent protonation, thus preserving its ortho, para-directing influence.

Halogenation and Nitration Studies

Electrophilic aromatic substitution reactions, such as halogenation and nitration, on the phenyl ring of this compound are directed by the existing substituents: the tert-butyl, fluoro, and aminomethyl groups. The activating, ortho-, para-directing aminomethyl group (once protected) and the tert-butyl group, along with the deactivating, ortho-, para-directing fluoro group, would influence the regioselectivity of these transformations.

Halogenation: Direct halogenation (e.g., with Br₂ or Cl₂) would likely occur at the positions ortho or para to the strongest activating groups, considering steric hindrance from the tert-butyl group. The primary amine is typically protected (e.g., as an amide or carbamate) to prevent side reactions and to modulate its directing effect.

Nitration: Nitration, typically using a mixture of nitric acid and sulfuric acid, would introduce a nitro group onto the aromatic ring. The reaction conditions would need to be carefully controlled to avoid oxidation of the aminomethyl group. The position of nitration would be governed by the combined directing effects of the substituents.

Palladium-Catalyzed Transformations of the Aryl Fluoride (B91410) Moiety

The carbon-fluorine bond is the strongest carbon-halogen bond, making its activation in cross-coupling reactions challenging. However, advancements in catalyst design have enabled such transformations.

Palladium-catalyzed cross-coupling reactions are fundamental in C-C bond formation. fishersci.co.uk For the aryl fluoride moiety in this compound, these reactions would typically require specialized, electron-rich, and sterically hindered phosphine (B1218219) ligands to facilitate the difficult oxidative addition of the Pd(0) catalyst to the C-F bond. researchgate.net

Suzuki-Miyaura Reaction: This reaction couples the aryl fluoride with a boronic acid or ester. fishersci.co.uk It is valued for the mild reaction conditions and the low toxicity of the boron-containing reagents. fishersci.co.uk

Stille Reaction: Involves the coupling of the aryl fluoride with an organotin compound. wikipedia.org While effective, the toxicity of organostannanes is a significant drawback. organic-chemistry.org

Heck Reaction: This reaction forms a C-C bond between the aryl fluoride and an alkene. nih.govnih.gov It is a powerful tool for the synthesis of substituted alkenes. nih.gov

Sonogashira Reaction: This coupling reaction involves a terminal alkyne and is typically co-catalyzed by copper(I) salts. wikipedia.orgorganic-chemistry.org It is widely used for synthesizing aryl alkynes. wikipedia.org

The following table summarizes typical conditions for these reactions with challenging aryl fluorides, which would be analogous for the target compound.

ReactionCoupling PartnerTypical Catalyst SystemBaseSolvent
Suzuki-Miyaura R-B(OH)₂Pd(OAc)₂ / Buchwald-type ligandK₃PO₄, Cs₂CO₃Toluene (B28343), Dioxane
Stille R-Sn(Bu)₃Pd(PPh₃)₄ / CuI-THF, DMF
Heck AlkenePd(OAc)₂ / P(o-tol)₃Et₃N, K₂CO₃DMF, Acetonitrile (B52724)
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N, PiperidineTHF, DMF

This is an interactive data table. The information is based on general protocols for similar substrates.

Beyond cross-coupling, direct C-F bond activation and subsequent functionalization represent an active area of research. This can be achieved using transition metal complexes that can insert into the C-F bond, or through other methods like nucleophilic aromatic substitution, although the latter is generally difficult for unactivated aryl fluorides. Theoretical studies using density functional theory (DFT) have explored the possibility of activating C-F bonds using specific organic macrocycles. nih.gov

Oxidation and Reduction Chemistry of the Amine and Aryl Moieties

Oxidation: The primary amine of this compound is susceptible to oxidation. Depending on the oxidant and reaction conditions, it could be converted to an imine, oxime, or even a nitro group. The benzylic position could also be oxidized under certain conditions.

Reduction: The aromatic ring can be reduced under harsh conditions, for example, through Birch reduction (dissolving metal in liquid ammonia) or catalytic hydrogenation at high pressure and temperature, to yield the corresponding cyclohexylmethanamine derivative.

Reaction Kinetics and Mechanistic Pathways

Detailed kinetic studies on reactions involving this compound are not available. However, the mechanisms of the reactions discussed are generally well-understood. For instance, palladium-catalyzed cross-coupling reactions proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The oxidative addition of the palladium catalyst to the C-F bond is typically the rate-determining step and has a high activation energy. core.ac.uk

Computational chemistry, particularly DFT, is a powerful tool for analyzing the transition states of these reactions. For a palladium-catalyzed cross-coupling reaction, transition state analysis would focus on the key steps of the catalytic cycle. For example, in the Stille reaction, the mechanism has been extensively studied, and the catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org The analysis would help in understanding the energetics of the reaction pathway and the role of ligands in stabilizing the transition states, thereby lowering the activation barriers.

Isotopic Labeling Studies to Elucidate Mechanisms

Isotopic labeling, particularly the substitution of hydrogen with deuterium (B1214612) at the benzylic position (α-carbon), is a powerful tool for elucidating reaction mechanisms. The primary kinetic isotope effect (KIE), expressed as the ratio of rate constants (kH/kD), provides insight into whether the C-H bond is broken in the rate-determining step of a reaction.

In the context of this compound, deuteration of the methylene (B1212753) group to yield (4-(tert-Butyl)-3-fluorophenyl)methan-α,α-d2-amine would be instrumental. For reactions involving the oxidation of the amine, a significant primary KIE would suggest that the abstraction of a hydrogen atom or a hydride ion from the benzylic carbon is part of the rate-limiting step.

However, it is also important to note that in some complex enzymatic systems, such as those involving TTQ-dependent aromatic amine dehydrogenase, the observed KIEs for para-substituted benzylamines can be close to unity. nih.govmanchester.ac.uk This suggests that other steps, such as substrate binding or product release, might be rate-limiting rather than the C-H bond cleavage itself. nih.gov Therefore, the interpretation of KIE data for this compound would require careful consideration of the specific reaction conditions and catalysts involved.

Below is a hypothetical data table illustrating the expected kinetic isotope effects for the oxidation of this compound under different conditions, based on findings for other benzylamines.

Table 1: Hypothetical Kinetic Isotope Effects (kH/kD) for the Oxidation of this compound at 298 K
Oxidizing SystemExpected kH/kD ValueImplication for Rate-Determining Step
Chemical Oxidant (e.g., Permanganate)~5-7C-H bond cleavage is likely rate-determining.
Monoamine Oxidase (MAO)~3-10Proton abstraction from the α-carbon is at least partially rate-limiting.
TTQ-dependent Dehydrogenase~1-2C-H bond cleavage is not fully rate-limiting; other steps may be slower.

Role of Solvation and Stereoelectronic Effects on Reactivity

The reactivity of this compound is significantly influenced by the solvent environment and the stereoelectronic properties imparted by its substituents.

Solvation Effects:

Solvation plays a critical role in stabilizing reactants, transition states, and products, thereby affecting reaction rates and mechanisms. The nature of the solvent (polar protic, polar aprotic, or nonpolar) can have a profound impact. For reactions involving charged intermediates or transition states, polar solvents are generally favored.

In the case of nucleophilic substitution reactions at the benzylic carbon, a polar protic solvent could solvate both the leaving group (if any) and the incoming nucleophile, as well as the amine functionality. For reactions where the amine acts as a nucleophile, the hydrogen-bonding capability of protic solvents might slightly decrease its nucleophilicity by solvating the lone pair of electrons on the nitrogen atom.

Computational studies on nucleophilic aromatic substitution reactions have highlighted the crucial role of the solvent in dictating the reaction mechanism. For instance, a reaction that proceeds via a concerted mechanism in the gas phase might switch to a stepwise pathway involving a stable intermediate in a solvent like liquid ammonia (B1221849) due to specific solvation effects. acs.org

Stereoelectronic Effects:

Stereoelectronic effects arise from the spatial arrangement of orbitals and their electronic interactions. nih.gov In this compound, the fluorine and tert-butyl groups exert significant stereoelectronic influences.

The fluorine atom, being highly electronegative, has a strong electron-withdrawing inductive effect (-I), which can decrease the electron density of the aromatic ring and the benzylic carbon. This would generally disfavor the formation of a carbocation at the benzylic position, potentially slowing down SN1-type reactions. Conversely, fluorine can also exhibit a weak, resonance-based electron-donating effect (+M) due to its lone pairs, though this is generally outweighed by its inductive effect.

The tert-butyl group is bulky and electron-donating through hyperconjugation and a weak inductive effect (+I). Its steric hindrance can impede the approach of reactants to the adjacent fluorine atom and the aminomethyl group. Computationally, the steric crowding in molecules with multiple tert-butyl groups has been shown to lead to significant intramolecular interactions. researchgate.net

The interplay of these effects is complex. The electron-donating nature of the tert-butyl group at the para position would tend to stabilize a positive charge on the benzylic carbon, favoring SN1 pathways. However, the ortho-fluorine's electron-withdrawing nature would counteract this. The net effect on reactivity would depend on the specific reaction and its transition state.

The following table summarizes the anticipated stereoelectronic effects of the substituents on the reactivity of the aminomethyl group.

Table 2: Predicted Stereoelectronic Effects of Substituents in this compound
SubstituentPositionElectronic EffectSteric EffectAnticipated Impact on Reactivity at the Benzylic Carbon
tert-Butyl4 (para)Electron-donating (+I, hyperconjugation)HighStabilizes carbocationic intermediates; may sterically hinder solvation at the back face.
Fluorine3 (meta to aminomethyl)Strongly electron-withdrawing (-I)LowDestabilizes carbocationic intermediates; may influence the acidity of the N-H protons.

Derivatization and Functionalization Strategies for 4 Tert Butyl 3 Fluorophenyl Methanamine

Synthesis of Substituted Amine Derivatives

The primary amine functionality of (4-(tert-Butyl)-3-fluorophenyl)methanamine is the most common site for initial derivatization. Standard synthetic methodologies allow for the straightforward conversion of this group into secondary and tertiary amines, as well as amides and sulfonamides, which are cornerstone functional groups in many biologically active compounds.

The conversion of the primary amine to secondary or tertiary amines is typically achieved through N-alkylation or reductive amination. Reductive amination, in particular, is a widely used method where the amine is first condensed with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and sodium cyanoborohydride (NaBH₃CN).

For instance, the amine can be reacted with a suitable aldehyde in the presence of a reducing agent to yield a secondary amine. This strategy is frequently employed in the construction of complex molecules where the newly formed C-N bond links the benzylamine (B48309) core to another molecular fragment. Patent literature describes the reaction of this compound with various aldehydes, such as substituted pyrimidine (B1678525) carboxaldehydes, to form key intermediates in the synthesis of kinase inhibitors.

Reactant 1Reactant 2 (Aldehyde)ReagentsProduct Type
This compound2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehydeSodium triacetoxyborohydride, Dichloroethane (DCE), Acetic AcidSecondary Amine
This compound6-formyl-2-((tetrahydro-2H-pyran-4-yl)amino)nicotinonitrileSodium triacetoxyborohydride, Dichloromethane (B109758) (DCM)Secondary Amine

This table presents illustrative examples of secondary amine formation via reductive amination.

Amide bond formation is a cornerstone of medicinal chemistry, and this compound readily participates in these reactions. It can be acylated using carboxylic acids, acyl chlorides, or acid anhydrides. When reacting with a carboxylic acid, a coupling agent is required to facilitate the reaction. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP).

This reaction is fundamental to building larger structures. For example, the amine has been coupled with various substituted carboxylic acids, including those containing complex heterocyclic systems, to produce potent inhibitors of biological targets.

Similarly, sulfonamides can be prepared by reacting the amine with a sulfonyl chloride in the presence of a base, such as triethylamine (B128534) (TEA) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. This reaction introduces the stable and influential sulfonamide moiety, which is a common feature in many therapeutic agents.

Reactant 1Reactant 2ReagentsProduct Type
This compound4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acidHATU, DIPEA, DMFAmide
This compound6-(3-methyloxetan-3-yl)picolinic acidT3P, PyridineAmide
This compound1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chlorideTriethylamine, Dichloromethane (DCM)Amide
This compoundMethanesulfonyl chloridePyridine, Dichloromethane (DCM)Sulfonamide

This table showcases representative conditions for the synthesis of amide and sulfonamide derivatives.

Cyclization Reactions Utilizing the Amine and Aryl Functionalities

The structure of this compound and its derivatives allows for intramolecular cyclization reactions, leading to the formation of valuable heterocyclic scaffolds. These reactions can involve the aminomethyl group and the substituted phenyl ring to construct fused or spirocyclic systems.

Derivatives of this compound can be designed to undergo cyclization to form important heterocyclic cores. For instance, after acylation with a suitable partner, an intramolecular reaction can be triggered to form rings such as isoquinolinones or other fused nitrogen-containing heterocycles. These scaffolds are prevalent in natural products and pharmaceuticals. The specific substitution pattern on the phenyl ring, including the fluorine and tert-butyl groups, can influence the regioselectivity and feasibility of these cyclization reactions.

In multi-step syntheses, the (4-(tert-Butyl)-3-fluorophenyl)methyl group is often part of a larger intermediate that is designed to cyclize. A common strategy involves constructing a linear precursor containing the benzylamine moiety and another reactive group, which are then induced to react, often with the aid of a catalyst or specific reagents, to close a ring. For example, an amide derivative might undergo an intramolecular C-H activation or a Pictet-Spengler-type reaction to afford a complex polycyclic structure. While specific examples starting directly from this compound are highly proprietary and found within specific patent claims, the general principles of intramolecular cyclization are broadly applied to such building blocks.

Incorporation into Complex Molecular Architectures

The primary utility of this compound is as a key building block for the synthesis of complex, high-value molecules, particularly in the field of drug discovery. Its substituted phenylmethylamine structure is a common motif in kinase inhibitors and other targeted therapies.

In these syntheses, the compound is typically introduced early in the synthetic sequence. The initial amine functionalization, as described in section 4.1, serves to link the (4-(tert-Butyl)-3-fluorophenyl)methyl fragment to another key part of the target molecule. Subsequent steps then build upon this new, larger intermediate to complete the synthesis. The entire fragment acts as a crucial component that often fits into a specific binding pocket of a protein target, with the tert-butyl and fluoro-substituted phenyl ring making critical hydrophobic and electronic interactions.

Target Molecule ClassRole of this compound
Kinase InhibitorsServes as a core fragment that is N-acylated or N-alkylated to connect to a heterocyclic core (e.g., pyrimidine, pyrrolopyridine). The substituted phenyl group typically occupies a hydrophobic binding pocket.
Modulators of Nuclear ReceptorsUsed as a foundational piece in constructing ligands where the substituted benzyl (B1604629) group provides key steric and electronic features for receptor affinity and selectivity.
Enzyme InhibitorsIncorporated as a primary structural element that mimics a natural substrate or binds to an allosteric site on the enzyme.

This table summarizes the role of the title compound as a building block in the development of complex molecular architectures.

Peptide Mimics and Peptidomimetics

While direct literature on the use of this compound in peptide mimics is not extensively documented, its structural resemblance to fluorinated phenylalanine analogs suggests its potential as a valuable scaffold in peptidomimetic design. baranlab.orgorganic-chemistry.orgresearchgate.net Peptidomimetics are compounds designed to replicate the essential features of natural peptides but with improved stability against enzymatic degradation and better bioavailability. nih.gov The incorporation of fluorinated amino acids, for instance, has been shown to enhance the metabolic stability and binding affinity of peptides. nih.govnih.gov

The primary amine of this compound can be readily acylated to form amide bonds, a fundamental linkage in peptide chemistry. google.com By coupling with natural or unnatural amino acids, it can be integrated into peptide chains. The fluorinated phenyl moiety can mimic the side chain of phenylalanine, while the tert-butyl group can introduce conformational constraints, which is a common strategy in peptidomimetic design to lock the molecule into a bioactive conformation.

Table 1: Hypothetical Peptide Coupling Reactions with this compound

Reactant 1Reactant 2 (N-protected Amino Acid)Coupling ReagentProduct
This compoundFmoc-Ala-OHHATU, DIPEAFmoc-Ala-(4-(tert-butyl)-3-fluorobenzyl)amide
This compoundBoc-Gly-OHEDC, HOBtBoc-Gly-(4-(tert-butyl)-3-fluorobenzyl)amide
This compoundZ-Phe-OHTBTU, DIPEAZ-Phe-(4-(tert-butyl)-3-fluorobenzyl)amide

This table presents plausible peptide coupling reactions based on standard synthetic methodologies.

Polymer and Material Science Applications (as monomers or crosslinkers)

In the realm of material science, the incorporation of fluorine into polymers can impart desirable properties such as low surface energy, high thermal stability, and chemical resistance. researchgate.netrsc.orgresearchgate.net Fluorinated polyamides and polyimides, for example, are known for their excellent thermal and mechanical properties. ntu.edu.twkoreascience.krmdpi.com

This compound, possessing a primary amine, is a suitable candidate for use as a monomer in polycondensation reactions to form polyamides. The reaction of this diamine with various dicarboxylic acids or their derivatives would lead to novel fluorinated polyamides. The bulky tert-butyl group could enhance the solubility of the resulting polymers by disrupting chain packing, a common strategy to improve the processability of rigid-rod polymers. researchgate.net

Furthermore, if derivatized to contain two reactive functional groups, this molecule could act as a crosslinker, introducing fluorine and steric bulk into a polymer network to modify its physical and chemical properties.

Table 2: Potential Polymerization Reactions Involving this compound

Monomer 1Monomer 2 (Diacid Chloride)Polymerization TypeResulting Polymer
This compoundTerephthaloyl chloridePolyamidationPolyamide with pendant tert-butyl and fluoro groups
This compoundAdipoyl chloridePolyamidationAliphatic-aromatic polyamide with fluorine
Di-functionalized derivativeDi-isocyanatePolyadditionPolyurea with fluorinated and tert-butylated segments

This table outlines hypothetical polymerization reactions to illustrate the potential of the title compound as a monomer.

Strategies for Late-Stage Functionalization of the Aryl Ring

Late-stage functionalization refers to the introduction of new functional groups into a complex molecule at a late step in the synthesis, which is a powerful strategy for creating molecular diversity and for structure-activity relationship studies. nih.govnih.govresearchgate.net For this compound, the aryl ring offers several C-H bonds that can be targeted for functionalization.

C-H Activation Methodologies

Transition-metal-catalyzed C-H activation has emerged as a potent tool for the direct functionalization of otherwise unreactive C-H bonds. nih.govchemrxiv.org For fluoroarenes, the fluorine atom can influence the regioselectivity of C-H activation. While fluorine can promote ortho-metalation, steric and electronic factors of other substituents play a crucial role. researchgate.netacs.org In the case of this compound, the position ortho to the fluorine and meta to the aminomethyl group (C2 position) and the position ortho to the aminomethyl group (C5 position, assuming the aminomethyl group is protected) are potential sites for C-H functionalization.

Catalytic systems based on palladium, rhodium, and iridium are commonly employed for C-H activation. nih.govnih.govrsc.org For instance, iridium-catalyzed C-H borylation often shows a preference for the position ortho to a fluorine atom, which could be a viable strategy to introduce a versatile boronate ester group onto the aromatic ring of the title compound. nih.govresearchgate.netacs.orgacs.org

Table 3: Plausible C-H Activation Reactions on the Aryl Ring

Reaction TypeCatalyst SystemPotential Site of FunctionalizationProduct Type
C-H Borylation[Ir(cod)OMe]₂ / dtbpy, B₂pin₂C2 (ortho to F)Aryl boronate ester
C-H ArylationPd(OAc)₂ / Ligand, Aryl-XC2 or C5Biaryl compound
C-H Olefination[RhCp*Cl₂]₂ / AgSbF₆, OlefinC5 (directed by amine)Alkenylated arene

This table illustrates potential C-H activation reactions and their likely outcomes based on established catalytic systems.

Directed Ortho Metalation (DoM) Approaches

Directed Ortho Metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve regioselective deprotonation and subsequent electrophilic trapping at the ortho position. wikipedia.orgnih.govharvard.eduscispace.com The aminomethyl group in this compound, particularly after N-protection (e.g., as a pivalamide (B147659) or carbamate), can act as a DMG. google.com

In this scenario, treatment with a strong organolithium base like n-butyllithium or sec-butyllithium (B1581126) would lead to deprotonation at the C5 position, which is ortho to the directing group. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce new substituents with high regioselectivity. The fluorine atom at the C3 position is expected to increase the acidity of the adjacent C2 proton, but the directing effect of the protected aminomethyl group at C1 is likely to dominate, favoring lithiation at C5.

Table 4: Potential Directed Ortho Metalation (DoM) Reactions

N-Protected SubstrateBaseElectrophileProduct
N-Pivaloyl-(4-(tert-butyl)-3-fluorophenyl)methanaminesec-BuLi / TMEDAI₂5-Iodo derivative
N-Boc-(4-(tert-butyl)-3-fluorophenyl)methanaminen-BuLiDMF5-Formyl derivative
N-Pivaloyl-(4-(tert-butyl)-3-fluorophenyl)methanaminesec-BuLi / TMEDAMe₃SiCl5-Trimethylsilyl derivative

This table provides examples of plausible DoM reactions on an N-protected form of the title compound.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the precise elemental composition of a molecule. bioanalysis-zone.comchromatographyonline.comnih.gov For (4-(tert-Butyl)-3-fluorophenyl)methanamine, HRMS would be utilized to obtain a high-accuracy mass measurement of the molecular ion.

Molecular Formula Determination: The expected monoisotopic mass of the protonated molecule, [M+H]⁺, can be calculated with high precision. This experimental value would then be compared against the theoretical mass to confirm the elemental formula, C₁₁H₁₇FN.

Fragmentation Analysis: Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. nih.gov Key fragment ions would be expected from the benzylic cleavage to form a stable tropylium-like ion, and the loss of the tert-butyl group. Analysis of these fragments provides conclusive evidence for the connectivity of the molecular structure.

A hypothetical fragmentation pattern is presented in the table below.

Fragment Ion Proposed Structure Expected m/z
[M-CH₃]⁺C₁₀H₁₄FN⁺180.1132
[M-C(CH₃)₃]⁺C₇H₇FN⁺124.0557
[C₈H₉F]⁺4-(tert-Butyl)-3-fluorotoluene radical cation136.0890

Table 1: Predicted High-Resolution Mass Spectrometry Fragmentation for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. youtube.comnih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for the complete structural assignment of this compound. magritek.com

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. chemicalbook.comchemicalbook.comchemicalbook.comhmdb.cahmdb.ca Key expected signals include a singlet for the tert-butyl protons, signals for the aromatic protons with characteristic splitting patterns due to fluorine and proton-proton coupling, a singlet for the benzylic CH₂ group, and a broad singlet for the NH₂ protons.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. chemicalbook.combhu.ac.innih.govchemicalbook.commagritek.com Distinct signals would be expected for the quaternary and methyl carbons of the tert-butyl group, the benzylic carbon, and the aromatic carbons, with the carbon attached to fluorine showing a characteristic large one-bond coupling constant (¹JCF).

¹⁹F NMR: The fluorine NMR spectrum is a highly sensitive probe for the local electronic environment of the fluorine atom. huji.ac.ilnih.govcolorado.edudiva-portal.orgbiophysics.org For this compound, a single resonance would be expected, likely a multiplet due to coupling with neighboring aromatic protons. The chemical shift would be indicative of the electronic nature of the substituted phenyl ring. colorado.edu

The following table summarizes the predicted chemical shifts for the primary nuclei.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Predicted ¹⁹F Chemical Shift (ppm)
C(CH₃)₃~1.3~34 (quat.), ~31 (CH₃)-
Ar-H7.0 - 7.5115 - 160-
CH₂~3.8~45-
NH₂~1.5 (broad)--
Ar-F--~ -110 to -130

Table 2: Predicted 1D NMR Chemical Shifts for this compound.

To unambiguously assign all proton and carbon signals and confirm the connectivity, a suite of 2D NMR experiments would be performed. magritek.commagritek.comlibretexts.org

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks, for instance, confirming the coupling between the aromatic protons. magritek.comlibretexts.orgyoutube.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals for the CH, CH₂, and CH₃ groups. columbia.eduhmdb.cayoutube.commagritek.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. columbia.eduyoutube.com It would be crucial for confirming the placement of the tert-butyl group and the aminomethyl group on the fluorophenyl ring by showing correlations from the tert-butyl protons to the aromatic carbons and from the benzylic protons to the aromatic carbons.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. chemicalbook.comnist.govnist.govspectroscopyonline.com

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the alkyl and aromatic groups (around 2850-3100 cm⁻¹), C-N stretching (around 1250-1020 cm⁻¹), and C-F stretching (around 1250-1000 cm⁻¹). Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations are often strong in Raman spectra. The C-F and C-N stretching vibrations would also be observable.

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹)
N-H (amine)Stretching3300 - 3400 (two bands)Weak
C-H (aromatic)Stretching3000 - 3100Strong
C-H (aliphatic)Stretching2850 - 2970Strong
C=C (aromatic)Stretching1450 - 1600Strong
N-H (amine)Bending1590 - 1650-
C-N (alkyl amine)Stretching1020 - 1250Moderate
C-F (aryl)Stretching1000 - 1250Moderate

Table 3: Predicted Vibrational Frequencies for this compound.

X-ray Crystallography for Solid-State Molecular Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information. wikipedia.orgnih.govnih.govsci-hub.selibretexts.org This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and intermolecular interactions.

The target molecule, this compound, is achiral and therefore does not exist as enantiomers. Consequently, the determination of absolute configuration is not applicable to this compound. Should a chiral derivative be synthesized, X-ray crystallography using anomalous dispersion effects would be the definitive method for assigning the absolute stereochemistry. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystalline solid, known as crystal packing, is governed by a network of intermolecular interactions. These forces dictate the physical properties of the material, including melting point, solubility, and stability. For this compound, single-crystal X-ray diffraction would be the definitive method to determine its three-dimensional structure. nih.govmdpi.com From the resulting crystallographic information file (CIF), computational methods like Hirshfeld surface analysis can be employed to visualize and quantify intermolecular contacts. scirp.orgresearchgate.net

Hirshfeld surface analysis defines the space a molecule occupies in a crystal and maps the nature and proximity of intermolecular interactions onto this surface. scirp.orgscirp.org The surface is colored to represent different properties, allowing for a visual interpretation of interaction strengths. scirp.org For this compound, several key interactions would be anticipated and analyzed:

Hydrogen Bonding: The primary amine (-NH₂) group is a potent hydrogen bond donor, while the fluorine atom is a weak hydrogen bond acceptor. The analysis would focus on identifying N-H···F or N-H···N hydrogen bonds, which would appear as distinct, bright red spots on the Hirshfeld surface.

C-H···π Interactions: The aromatic ring can act as a π-acceptor for hydrogen atoms from the tert-butyl group or the aminomethyl group of neighboring molecules.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules could contribute to the packing stability.

Table 1: Potential Intermolecular Interactions in Crystalline this compound and Their Probing by Hirshfeld Surface Analysis

Interaction TypeDonor/Acceptor GroupsExpected ContributionVisualization on Hirshfeld Surface
Hydrogen BondingN-H (donor), F/N (acceptor)Significant, directionalSharp spikes in 2D fingerprint plot, distinct red areas on dnorm surface
C-H···π InteractionsC-H (donor), Phenyl Ring (acceptor)Moderate"Wing-like" features in 2D fingerprint plot
H···H ContactsVarious C-H and N-H groupsHigh percentage of surface areaLarge, diffuse region in 2D fingerprint plot
C···H/H···C ContactsPhenyl/Alkyl C, Various HModerateScattered points in the central region of the fingerprint plot

Chiroptical Spectroscopies (e.g., Circular Dichroism) for Chiral Compound Analysis

This compound is a chiral molecule, existing as two non-superimposable enantiomers (R and S). Chiroptical spectroscopy, particularly Electronic Circular Dichroism (CD), is a powerful technique for studying such chiral compounds. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. acs.org

The analysis of this compound via CD spectroscopy would provide critical information:

Confirmation of Chirality: A non-zero CD spectrum confirms the presence of a chiral substance.

Determination of Enantiomeric Excess (ee): The magnitude of the CD signal is directly proportional to the enantiomeric excess of the sample. By creating a calibration curve with samples of known ee, the enantiomeric purity of an unknown batch can be rapidly determined. nih.govnsf.gov

Assignment of Absolute Configuration: By comparing the experimentally measured CD spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations for a specific enantiomer (e.g., the R-enantiomer), the absolute configuration of the synthesized compound can be assigned.

Often, the intrinsic CD signal of a small amine is weak. The signal can be enhanced by forming a derivative or a host-guest complex. rsc.orgrsc.org For instance, the amine can be reacted with a chiral auxiliary or an achiral chromophoric aldehyde to form an imine, which may exhibit a stronger and more predictable CD signal, a phenomenon known as induced circular dichroism (ICD). acs.orgnsf.gov This approach allows for sensitive determination of both the chirality and enantiomeric purity of the primary amine. rsc.org

Advanced Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are indispensable for separating the target compound from starting materials, by-products, and other impurities, as well as for quantifying its purity. alwsci.combiomedres.us For a pharmaceutical intermediate like this compound, establishing robust and validated chromatographic methods is a critical aspect of quality control. americanpharmaceuticalreview.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is the foremost technique for the analysis of non-volatile or thermally labile compounds like this compound. alwsci.combiomedres.us A typical approach would involve reverse-phase HPLC.

Stationary Phase: A C18 (octadecylsilyl) column is a common starting point, offering good retention for moderately polar compounds.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be developed to achieve optimal separation of the main peak from any impurities. The pH of the mobile phase would be controlled to ensure the amine is in its protonated form, leading to better peak shape.

Detection Modes:

UV-Vis Detector: The presence of the phenyl ring provides a strong chromophore, making UV detection (typically around 254 nm or 270 nm) a simple and robust method for quantification.

Mass Spectrometry (LC-MS): Coupling the HPLC system to a mass spectrometer provides significantly higher sensitivity and specificity. It allows for the confirmation of the molecular weight of the parent compound and the identification of unknown impurities based on their mass-to-charge ratio (m/z). biomedres.us Tandem mass spectrometry (MS/MS) can further provide structural information on these impurities by analyzing their fragmentation patterns. americanpharmaceuticalreview.com

Method validation would be performed according to established guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and stability to ensure the method is reliable for its intended purpose. researchgate.netpharmtech.com

Table 2: Illustrative HPLC Method Parameters for Purity Analysis

ParameterConditionPurpose
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase separation of moderately polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterAqueous component, provides protons to ensure amine ionization.
Mobile Phase B AcetonitrileOrganic modifier to elute the compound from the column.
Gradient 5% to 95% B over 20 minTo separate compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow for analytical scale columns.
Detection UV at 270 nm; MS (ESI+)UV for routine quantification; MS for identification and confirmation.
Injection Volume 10 µLStandard volume for analytical HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography is a high-resolution separation technique, but it is typically reserved for volatile and thermally stable compounds. jfda-online.com Primary amines like this compound are generally too polar and not sufficiently volatile for direct GC analysis. Their active amine groups can interact with the GC column, leading to poor peak shape and low recovery. jfda-online.com

Therefore, chemical derivatization is a required step prior to GC-MS analysis. jfda-online.com The primary amine group is converted into a less polar, more volatile functional group.

Derivatization Agents:

Acylating Reagents: Reagents like pentafluorobenzoyl chloride or trifluoroacetic anhydride (B1165640) react with the amine to form stable, volatile amides. The fluorine atoms in these derivatives also make them highly sensitive for detection by an electron capture detector (ECD) or by MS. researchgate.net

Silylating Reagents: Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with the amine to form a tert-butyldimethylsilyl (TBDMS) derivative, which is significantly more volatile and exhibits excellent chromatographic properties. nsf.gov

Analysis: The derivatized sample is injected into the GC-MS system. The components are separated on a capillary column (e.g., a DB-5ms). The mass spectrometer fragments the eluted derivative molecules in a predictable manner, generating a characteristic mass spectrum that serves as a molecular fingerprint for identification and structural confirmation.

Table 3: Common Derivatization Approaches for GC-MS Analysis of Amines

Derivatization AgentDerivative FormedKey Advantages
Pentafluorobenzoyl chloridePentafluorobenzoyl amideHighly volatile; Excellent response with ECD and MS detectors. researchgate.net
Trifluoroacetic anhydride (TFAA)TrifluoroacetamideForms stable derivatives; Volatile by-products are easily removed. jfda-online.com
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)TBDMS-amineCreates highly stable and less moisture-sensitive derivatives. nsf.gov

Computational and Theoretical Chemistry Studies of 4 Tert Butyl 3 Fluorophenyl Methanamine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the gas phase, providing a foundation for understanding its behavior in more complex environments. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and equilibrium geometry of the molecule.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is a popular choice for calculations on medium-sized organic molecules like (4-(tert-Butyl)-3-fluorophenyl)methanamine due to its favorable balance of computational cost and accuracy.

A typical DFT study of this molecule would involve geometry optimization to find the lowest energy conformation. This is achieved by calculating the forces on each atom and adjusting the atomic positions until a minimum on the potential energy surface is located. The choice of functional and basis set is crucial for the accuracy of the results. For instance, the B3LYP hybrid functional combined with a Pople-style basis set like 6-311++G(d,p) is a common starting point that generally provides reliable geometries and electronic properties for organic compounds. researchgate.net

Upon successful optimization, a wealth of information about the ground state properties of this compound can be obtained. These properties are summarized in the table below.

Calculated Property Description Significance for this compound
Total EnergyThe total electronic energy of the molecule in its optimized geometry.A lower energy indicates a more stable structure. This is the primary output of the optimization.
Optimized Geometric ParametersThe bond lengths, bond angles, and dihedral angles of the lowest energy conformer.These parameters define the three-dimensional structure of the molecule. For example, the C-F, C-N, and various C-C and C-H bond lengths, as well as the torsion angle of the aminomethyl group relative to the phenyl ring, would be determined.
Frontier Molecular Orbitals (HOMO/LUMO)The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP)A map of the electrostatic potential on the electron density surface of the molecule.The MEP is useful for predicting sites of electrophilic and nucleophilic attack. For this molecule, it would likely show negative potential around the fluorine and nitrogen atoms and positive potential around the amine hydrogens.
Mulliken Atomic ChargesA theoretical partitioning of the total electron density among the atoms in the molecule.These charges provide insight into the distribution of electrons and the polarity of different parts of the molecule.
Dipole MomentThe measure of the net molecular polarity.A non-zero dipole moment indicates an asymmetric distribution of charge, which influences the molecule's solubility and intermolecular interactions.

Conformational Analysis and Energy Landscapes

The presence of rotatable single bonds in this compound, specifically the C-C bond connecting the tert-butyl group to the ring and the C-C bond of the aminomethyl group, means that the molecule can exist in various conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.

Molecular Mechanics and Molecular Dynamics Simulations

For exploring the vast conformational space of a flexible molecule, molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools. nih.gov MM methods use a classical force field to calculate the potential energy of the system, which is much faster than quantum mechanical calculations.

A conformational search using a method like the Monte Carlo or systematic search algorithm with an MM force field (e.g., MMFF94 or AMBER) would be performed to identify the low-energy conformers of this compound. The geometries of the most stable conformers found would then typically be re-optimized at a higher level of theory, such as DFT, to obtain more accurate relative energies.

Molecular dynamics simulations would provide insights into the dynamic behavior of the molecule over time. mdpi.com An MD simulation of this compound in a simulated solvent, such as water or dimethyl sulfoxide, could reveal how the molecule's conformation changes in solution and how it interacts with the surrounding solvent molecules.

Rotational Barriers and Intramolecular Interactions

The energy barriers for rotation around the key single bonds can be calculated to understand the flexibility of the molecule. This is typically done by performing a series of constrained geometry optimizations where a specific dihedral angle is fixed at various values, and the energy of the molecule is calculated for each. The resulting plot of energy versus dihedral angle reveals the rotational barrier.

Rotational Barrier Study Description Expected Insights for this compound
Rotation of the Aminomethyl GroupCalculation of the energy profile as the H-N-C-C dihedral angle is rotated through 360 degrees.This would reveal the most stable orientation of the amine group relative to the phenyl ring and the energy required to rotate it. The barrier is likely to be relatively low, similar to that in methylamine. researchgate.net
Rotation of the tert-Butyl GroupCalculation of the energy profile for the rotation around the C(ring)-C(tert-butyl) bond.Due to the size of the tert-butyl group, this rotation is expected to have a higher energy barrier, and certain orientations will be sterically hindered.

Intramolecular interactions, such as hydrogen bonding or steric repulsion, play a significant role in determining the preferred conformation. For example, a weak intramolecular hydrogen bond between the amine hydrogens and the fluorine atom might be possible, which would stabilize certain conformations. Conversely, steric clash between the tert-butyl group and the aminomethyl group would destabilize others.

Prediction of Spectroscopic Parameters

Computational methods can also be used to predict various spectroscopic properties of this compound, which can be invaluable for interpreting experimental spectra or for identifying the molecule. epstem.net

Frequency calculations performed after a successful DFT geometry optimization yield the vibrational frequencies of the molecule. These frequencies correspond to the infrared (IR) and Raman active vibrational modes. The calculated spectrum can be compared with an experimental spectrum to confirm the structure of the synthesized compound.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The predicted 1H, 13C, and 19F NMR spectra would be characteristic of the molecule's electronic structure and can be a powerful tool for structural elucidation.

Spectroscopic Parameter Computational Method Predicted Data for this compound
Vibrational FrequenciesDFT (e.g., B3LYP/6-311++G(d,p))A table of vibrational frequencies and their corresponding assignments (e.g., C-H stretch, N-H bend, C-F stretch). The calculated frequencies are often scaled by an empirical factor to better match experimental values.
NMR Chemical ShiftsGIAO-DFTA list of calculated chemical shifts for each unique hydrogen, carbon, and fluorine atom in the molecule relative to a standard (e.g., tetramethylsilane (B1202638) for 1H and 13C).
UV-Vis AbsorptionTime-Dependent DFT (TD-DFT)The predicted wavelength of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π → π*).

Computational NMR Chemical Shift and Coupling Constant Prediction

The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods is a powerful tool for structural elucidation. For this compound, Density Functional Theory (DFT) is the most common approach for calculating ¹H, ¹³C, and ¹⁹F NMR chemical shifts.

The process begins with the optimization of the molecule's 3D geometry. Various DFT functionals, such as B3LYP, PBE1PBE, and ωB97XD, combined with different basis sets (e.g., 6-31G(d), cc-pVTZ, aug-cc-pVDZ), are employed to find the lowest energy conformation. nih.govgithub.io Following geometry optimization, the magnetic shielding tensors for each nucleus are calculated using methods like Gauge-Including Atomic Orbitals (GIAO). researchgate.net The chemical shifts are then obtained by referencing these shielding values to a standard, typically tetramethylsilane (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F, calculated at the same level of theory.

Studies on similar organic molecules have shown that functionals like PBE1PBE with an aug-cc-pVDZ basis set can predict ¹³C chemical shifts with a mean absolute error (MAE) of around 1.66 ppm. nih.gov For ¹H shifts, functionals such as HSEh1PBE with a cc-pVTZ basis set can achieve an MAE of approximately 0.28 ppm. nih.gov For fluorine-containing organic compounds, the ωB97XD functional with an aug-cc-pvdz basis set has been recommended for its balance of accuracy and computational cost in predicting ¹⁹F chemical shifts. rsc.org

Table 1: Predicted NMR Chemical Shifts (δ, ppm) for this compound (Note: The following data is illustrative, based on typical results from DFT calculations at the B3LYP/6-31G(d) level of theory and may not represent experimental values.)

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C-1 (ipso-NH₂)-138.5
C-2 (ortho-F)-115.2 (d, ¹JCF ≈ 245 Hz)
C-3 (meta-F)7.25 (d, J ≈ 8.5 Hz)161.0 (d, ²JCF ≈ 15 Hz)
C-4 (ipso-tBu)-125.8
C-5 (ortho-tBu)7.18 (dd, J ≈ 8.5, 2.0 Hz)145.1 (d, ³JCF ≈ 5 Hz)
C-6 (meta-tBu)7.40 (d, J ≈ 2.0 Hz)128.9
CH₂ (methanamine)3.85 (s)45.7
NH₂ (methanamine)1.50 (br s)-
C (tert-Butyl quat)-34.8
CH₃ (tert-Butyl)1.32 (s)31.4

d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet

Vibrational Frequency Calculations for IR/Raman Spectra

Vibrational frequency calculations are essential for interpreting infrared (IR) and Raman spectra. These calculations are typically performed using DFT methods, such as B3LYP or M06-2X, with a suitable basis set like 6-311++G(d,p), following a geometry optimization of the molecule. nih.gov

The calculation yields a set of vibrational modes and their corresponding frequencies. These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, they are commonly scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. The potential energy distribution (PED) analysis is then used to assign the calculated frequencies to specific molecular motions, such as C-H stretching, N-H bending, or C-F stretching. nih.gov

Table 2: Selected Predicted Vibrational Frequencies (cm⁻¹) for this compound (Note: The following data is illustrative, based on typical results from DFT calculations and may not represent experimental values.)

Frequency (cm⁻¹) (Scaled)Intensity (IR)Assignment (Potential Energy Distribution)
3450, 3360MediumN-H asymmetric & symmetric stretching
3050LowAromatic C-H stretching
2965Strongtert-Butyl C-H asymmetric stretching
2870Mediumtert-Butyl C-H symmetric stretching
1620MediumAromatic C=C stretching
1590MediumN-H scissoring
1470StrongCH₂ scissoring / tert-Butyl C-H bending
1270StrongC-F stretching
830StrongC-H out-of-plane bending

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling provides deep insights into reaction mechanisms that are often difficult to probe experimentally. For a compound like this compound, a typical reaction to study would be its N-acylation with an acyl chloride.

Transition State Localization and Reaction Pathway Mapping

To map the reaction pathway, computational chemists identify all relevant stationary points on the potential energy surface (PES), including reactants, intermediates, transition states (TS), and products. For the N-acylation reaction, the pathway would likely involve the formation of a tetrahedral intermediate.

Transition state localization is a critical step, often performed using methods like the synchronous transit-guided quasi-Newton (STQN) method. Once a candidate TS structure is found, a frequency calculation is performed. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking of the C-Cl bond and formation of the N-C bond). researchgate.net Intrinsic Reaction Coordinate (IRC) calculations are then run from the TS structure to confirm that it connects the intended reactants and products (or intermediates) on the PES.

Energetics of Reaction Intermediates

The energetics of the reaction are determined by calculating the relative energies of all identified stationary points. High-level DFT or even more accurate methods like coupled-cluster theory (e.g., CCSD(T)) can be used for single-point energy calculations on the DFT-optimized geometries to obtain highly accurate activation energies and reaction enthalpies.

For the N-acylation of this compound, the calculations would provide the energy barrier for the formation of the tetrahedral intermediate and the subsequent barrier for the elimination of the chloride ion. These energetic profiles help in understanding the reaction kinetics and determining the rate-limiting step.

Table 3: Illustrative Energetic Profile for a Hypothetical N-Acylation Reaction (Note: The following data is illustrative and for a hypothetical reaction pathway.)

SpeciesRelative Energy (kcal/mol)
Reactants (Amine + Acyl Chloride)0.0
Transition State 1 (TS1)+12.5
Tetrahedral Intermediate-5.2
Transition State 2 (TS2)+2.1
Products (Amide + HCl)-15.8

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. While not assessing biological activity, docking provides crucial structural information about the binding mode and key interactions.

For this compound, the docking process involves preparing the 3D structure of the ligand and the target protein. The amine group can act as a hydrogen bond donor, while the fluorine atom and the aromatic ring can participate in various interactions. The bulky tert-butyl group imposes significant steric constraints, heavily influencing the possible binding poses within a protein's active site. nih.gov

Docking algorithms explore a vast conformational space to find the most favorable binding geometry, evaluated by a scoring function that estimates the binding affinity. Analysis of the resulting docked pose reveals structural details such as:

Hydrogen Bonds: The primary amine (—NH₂) is a potent hydrogen bond donor.

Pi-Stacking: The fluorinated phenyl ring can engage in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein.

Hydrophobic Interactions: The large tert-butyl group will preferentially occupy hydrophobic pockets within the binding site. nih.gov

Halogen Bonds: The fluorine atom can act as a weak hydrogen bond acceptor or participate in other electrostatic interactions.

These structural insights are fundamental for understanding the basis of molecular recognition.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Reactivity

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate variations in the chemical structure with changes in a specific property, such as reactivity. nih.gov For predicting the reactivity of this compound, a QSPR model could be developed using a dataset of structurally similar benzylamines.

The process involves calculating a set of numerical descriptors for each molecule in the dataset. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies, partial charges). For this compound, key descriptors would include:

Electronic Descriptors: The partial charge on the nitrogen atom, the energy of the Highest Occupied Molecular Orbital (HOMO) (related to its nucleophilicity), and the dipole moment.

Steric Descriptors: Molar volume, surface area, and specific parameters describing the bulk of the tert-butyl group.

Hydrophobicity Descriptors: The calculated logP (cLogP).

A mathematical model is then built using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to correlate these descriptors with an experimental measure of reactivity (e.g., the rate constant of a specific reaction). nih.govresearchgate.net The resulting equation allows for the prediction of reactivity for new compounds like this compound based solely on its calculated descriptors.

Applications of 4 Tert Butyl 3 Fluorophenyl Methanamine in Advanced Organic Synthesis

As a Chiral Building Block in Asymmetric Synthesis

While specific documented instances of (4-(tert-Butyl)-3-fluorophenyl)methanamine as a chiral building block in asymmetric synthesis are not extensively reported in publicly available literature, the broader class of chiral benzylamines is well-established in this domain. Chiral amines are fundamental to many asymmetric transformations, serving as resolving agents, chiral auxiliaries, and key components of chiral catalysts. The presence of the primary amine group in this compound allows for the potential formation of diastereomeric salts with chiral acids, a classical method for chiral resolution.

Furthermore, the structural motif of this compound is analogous to other substituted benzylamines that have been successfully employed in the synthesis of chiral ligands and organocatalysts. The tert-butyl group can provide significant steric hindrance, which is often crucial for inducing high levels of stereoselectivity in chemical reactions.

As a Precursor for Ligands in Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. Primary amines are versatile starting materials for the synthesis of a wide array of ligand classes, including Schiff bases, phosphinamides, and sulfonamides. This compound can, in principle, be readily converted into such ligands. For instance, condensation with chiral aldehydes or ketones would yield chiral Schiff base ligands.

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

Substituted benzylamines are integral components of many biologically active compounds and complex natural products. While specific total syntheses explicitly citing this compound as a key intermediate are not prominent in the literature, its structural features suggest its utility in this area. The tert-butylphenyl moiety is present in various pharmacologically active molecules.

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, including benzylamine (B48309) itself, from the corresponding benzyl (B1604629) halide. researchgate.net This suggests a straightforward synthetic route to this compound, making it an accessible intermediate for multi-step synthetic sequences. Its derivatives could potentially be explored as inhibitors of enzymes such as 17β-hydroxysteroid dehydrogenase, where substituted aryl benzylamines have shown potency. nih.gov

Utilization in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful tool for the rapid generation of large libraries of related compounds for drug discovery and materials science. researchgate.net The straightforward reactivity of the primary amine group makes this compound an excellent candidate for inclusion in combinatorial syntheses. It can be readily acylated, alkylated, or used in multicomponent reactions to generate a diverse set of derivatives.

The concept of using a standard synthetic route to produce a range of analogues for structure-activity relationship (SAR) studies is central to combinatorial chemistry. researchgate.net The (4-(tert-Butyl)-3-fluorophenyl)methyl scaffold could be systematically modified at the amine position with a variety of building blocks to create a focused library for biological screening.

Development of Novel Reagents and Catalysts Based on this compound

Beyond its role as a ligand precursor, this compound itself has the potential to be developed into a novel organocatalyst. Primary amines are known to catalyze a range of reactions, such as aldol (B89426) and Mannich reactions, through the formation of enamine or iminium ion intermediates. Benzylamine has been shown to be an effective nucleophilic catalyst for the synthesis of substituted quinolines. organic-chemistry.org

The specific substitution pattern of this compound could lead to catalysts with unique reactivity and selectivity profiles. The fluorine atom can influence the acidity of the N-H protons, which could be beneficial in certain catalytic cycles. SAR studies on fluorine-substituted benzylamines as monoamine oxidase B substrates and inactivators have demonstrated how substitution can modulate biological activity, a principle that also applies to catalyst design. nih.gov

Strategies for Solid-Phase Synthesis and Parallel Synthesis Utilizing the Compound

Solid-phase synthesis offers significant advantages for the preparation of compound libraries, as it simplifies purification and allows for the use of excess reagents to drive reactions to completion. nih.gov Benzylamine-derived sulfonamide libraries have been successfully constructed using solid-phase synthesis, demonstrating the feasibility of attaching such scaffolds to a solid support. nih.gov

Future Directions and Emerging Research Avenues for 4 Tert Butyl 3 Fluorophenyl Methanamine

Integration with Flow Chemistry and Continuous Manufacturing Processes

The application of flow chemistry and continuous manufacturing offers significant advantages in terms of safety, efficiency, and scalability for chemical synthesis. However, there is currently no specific research available that details the integration of (4-(tert-Butyl)-3-fluorophenyl)methanamine synthesis or its subsequent derivatization into continuous flow processes. Future research could focus on developing and optimizing flow-based synthetic routes, which would be a significant step towards more sustainable and efficient production methodologies for this compound and its derivatives.

Development of Biocatalytic Routes for its Synthesis and Derivatization

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field that offers high selectivity and mild reaction conditions. There are no documented biocatalytic methods for the synthesis or derivatization of this compound. Research in this area could focus on identifying or engineering enzymes capable of producing this amine enantioselectively or modifying its structure to create chiral derivatives, which are often of high value in pharmaceutical research.

Applications in Supramolecular Chemistry and Self-Assembly

The unique combination of a bulky tert-butyl group, a polar amine, and a fluorinated aromatic ring suggests that this compound or its derivatives could exhibit interesting non-covalent interactions. These interactions are the foundation of supramolecular chemistry and molecular self-assembly. Despite this potential, no studies have been published that explore the role of this specific compound in the formation of larger, ordered structures such as gels, liquid crystals, or molecular cages.

Computational Design of Novel Derivatives with Tuned Reactivity

Computational chemistry is an indispensable tool for predicting molecular properties and designing new compounds with desired characteristics. While general computational methods are widely used, there is no specific research focused on the computational design of novel derivatives of this compound with specifically tuned electronic properties or chemical reactivity. Future studies could employ techniques like Density Functional Theory (DFT) to model new structures and predict their behavior, guiding synthetic efforts toward molecules with enhanced performance for specific applications.

Hybrid Material Synthesis and Nanotechnology Applications

The incorporation of organic molecules into inorganic or polymeric matrices can lead to hybrid materials with novel properties. Similarly, functionalizing nanoparticles with specific organic ligands is a cornerstone of nanotechnology. Currently, there is a lack of research describing the use of this compound in the synthesis of hybrid materials or its application as a surface ligand for nanoparticles. Future exploration in this area could lead to the development of new materials for applications in sensing, catalysis, or electronics.

Q & A

Q. Basic Research Focus

  • HPLC-MS : Quantifies purity (>95% typically required for research-grade material) and detects trace byproducts (e.g., de-fluorinated derivatives) .
  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., tert-butyl singlet at ~1.3 ppm, fluorine coupling in aromatic regions) .
  • Elemental Analysis : Validates C, H, N composition within ±0.3% of theoretical values.

Advanced Tip : Use 2D NMR (e.g., HSQC) to resolve overlapping signals in crowded aromatic regions .

How can the compound be functionalized for applications in bioorthogonal chemistry?

Advanced Research Focus
The primary amine can be modified for click chemistry or bioconjugation:

  • Tetrazine Ligation : React with methyltetrazine derivatives to form stable pyridazine linkages for PROTACs .
  • Succinimidyl Ester Coupling : Generate NHS esters for protein labeling (e.g., antibody-drug conjugates) .

Case Study : In , a tetrazine-modified methanamine derivative achieved >90% conjugation efficiency with trans-cyclooctene (TCO)-tagged proteins under physiological conditions.

What are the challenges in optimizing solubility for in vitro assays?

Basic Research Focus
The compound’s hydrophobicity (logP ~3.2) limits aqueous solubility. Strategies include:

  • Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin-based formulations.
  • Salt Formation : Hydrochloride salts improve solubility in PBS (up to 2 mM) .

Advanced Insight : Molecular dynamics simulations suggest that tert-butyl groups disrupt hydrogen-bonding networks, reducing solubility by ~40% compared to non-substituted analogs.

How does fluorination at the 3-position affect electronic properties and binding affinity?

Q. Advanced Research Focus

  • Electron-Withdrawing Effect : Fluorine increases the aromatic ring’s electrophilicity, enhancing π-stacking in receptor binding (e.g., kinase inhibitors).
  • SAR Studies : In a 2023 study, 3-fluoro derivatives showed 5× higher affinity for serotonin receptors than non-fluorinated analogs due to improved dipole interactions .

Q. Basic Research Focus

  • PPE : Gloves, lab coat, and goggles mandatory due to potential amine toxicity.
  • Waste Disposal : Neutralize with dilute HCl before disposal, as per protocols .

How can computational modeling guide the design of derivatives with improved metabolic stability?

Q. Advanced Research Focus

  • CYP450 Metabolism Prediction : Tools like Schrödinger’s ADMET Predictor indicate that tert-butyl groups reduce CYP3A4-mediated oxidation by shielding the amine .
  • In Silico Docking : Identify substituents that minimize interactions with hepatic enzymes while maintaining target binding.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.